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molecular formula C13H11F2N B8426900 N-Benzyl-2,4-difluoroaniline

N-Benzyl-2,4-difluoroaniline

Cat. No. B8426900
M. Wt: 219.23 g/mol
InChI Key: KFKINLRDMJPKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075467

Procedure details

195.4 g (0.9 mol) of N-benzal-2,4-difluoroaniline are dissolved in 900 ml of tetrahydrofuran in an autoclave. 19 g of Raney nickel and 2 g of acetic acid are added, and the mixture is hydrogenated at 60° to 85° C. and a hydrogen pressure of 100 bar. The end point of the reaction is determined by thin-layer chromatography or gas chromatography. The suspension is filtered and the solution is evaporated on a vacuum rotary evaporator. The residue is distilled in vacuo at 102° C. and 3.6 mbar, to give 125.6 g (64% of theory) of a pale yellow liquid.
Name
N-benzal-2,4-difluoroaniline
Quantity
195.4 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
19 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.[H][H]>O1CCCC1.[Ni]>[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-benzal-2,4-difluoroaniline
Quantity
195.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=C(C=C(C=C1)F)F
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
19 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 60° to 85° C.
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
the solution is evaporated on a vacuum rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo at 102° C.
CUSTOM
Type
CUSTOM
Details
3.6 mbar, to give 125.6 g (64% of theory) of a pale yellow liquid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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